molecular formula C23H25ClN6O2 B15151593 6-(4-benzylpiperidin-1-yl)-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4-diamine

6-(4-benzylpiperidin-1-yl)-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B15151593
M. Wt: 452.9 g/mol
InChI Key: ZWBVTBPYZALYSS-UHFFFAOYSA-N
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Description

6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a chlorophenylmethyl group, and a nitropyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This compound is also efficacious as a releaser of norepinephrine, making it a potential candidate for studying neurotransmitter release mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BENZYLPIPERIDIN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25ClN6O2

Molecular Weight

452.9 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C23H25ClN6O2/c24-19-8-6-18(7-9-19)15-26-23-27-21(25)20(30(31)32)22(28-23)29-12-10-17(11-13-29)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H3,25,26,27,28)

InChI Key

ZWBVTBPYZALYSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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